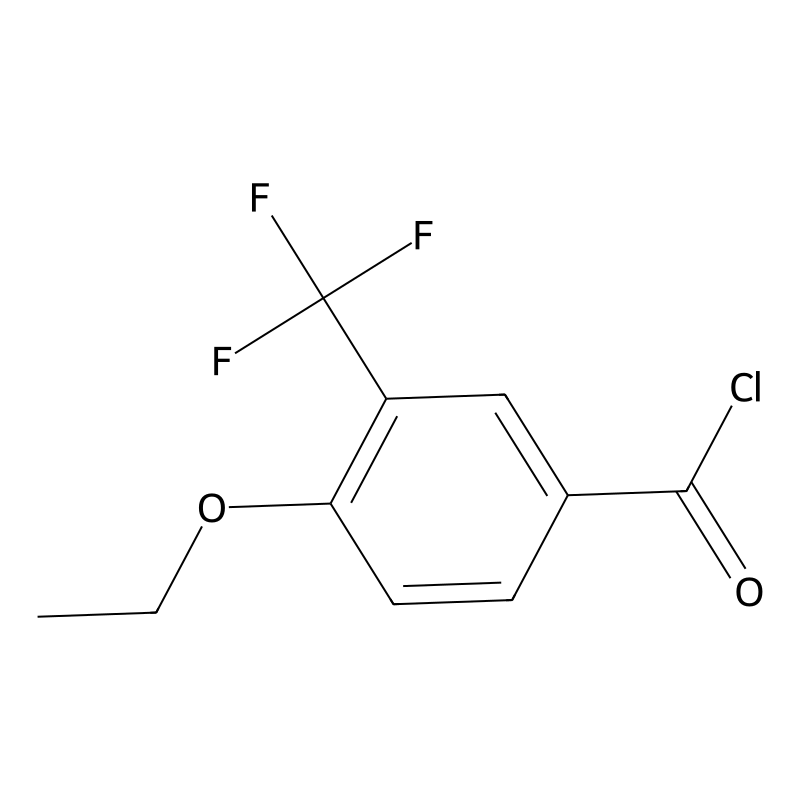

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C₁₀H₈ClF₃O₂ and a molecular weight of 252.62 g/mol. It is classified as an acyl chloride, which is characterized by the presence of a carbonyl group attached to a chlorine atom. This compound is notable for its trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. The compound is often used in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals due to its electrophilic nature, which allows it to participate in nucleophilic acyl substitution reactions .

Acyl chlorides are generally corrosive and irritating to skin, eyes, and respiratory system. 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is likely to possess similar hazards.

- Corrosivity: Can cause skin and eye burns upon contact.

- Toxicity: Data on specific toxicity is not available, but it is recommended to handle the compound with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

- Reactivity: Reacts with water to release hydrochloric acid fumes (Eq. 2).

Organic synthesis

The presence of an acyl chloride group (-COCl) suggests 4-Et-3-CF3-benzoyl chloride could act as a reagent in acylation reactions. Acylation is a common technique in organic synthesis for introducing an acyl group (RCO-) onto a molecule. This can be useful for creating new functional groups or modifying the reactivity of a molecule.

Pharmaceutical research

The trifluoromethyl (CF3) group is a common bioisostere, meaning it has similar size and shape to a methyl group (CH3) but with different electronic properties. This can be beneficial in drug design, as it can sometimes improve the potency or metabolic stability of a molecule. The specific role of 4-Et-3-CF3-benzoyl chloride in pharmaceutical research would depend on the target molecule and desired properties.

Material science

Aromatic compounds with electron-withdrawing groups like the trifluoromethyl group can be used as building blocks in the synthesis of polymers or other functional materials. The specific application of 4-Et-3-CF3-benzoyl chloride in this field would depend on the desired properties of the final material.

- Nucleophilic Acyl Substitution: The acyl chloride reacts with nucleophiles such as amines or alcohols to form amides or esters, respectively.

- Hydrolysis: In the presence of water, it can hydrolyze to yield 4-ethoxy-3-(trifluoromethyl)benzoic acid and hydrochloric acid.

- Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

These reactions are essential for synthesizing more complex organic molecules .

Several methods exist for synthesizing 4-ethoxy-3-(trifluoromethyl)benzoyl chloride:

- From 4-Ethoxy-3-(trifluoromethyl)benzoic Acid: The acid can be converted into the acyl chloride using thionyl chloride or oxalyl chloride.

- Direct Fluorination: Starting from 4-ethoxybenzoic acid, trifluoromethylation can be performed using trifluoromethylating agents followed by chlorination.

- Benzoylation Reactions: Utilizing benzoyl chloride and appropriate ethoxy-substituted aromatic compounds can yield this compound through Friedel-Crafts acylation.

These methods provide flexibility depending on available starting materials and desired yields .

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride finds applications primarily in:

- Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various drugs due to its ability to introduce functional groups.

- Agrochemicals: Used in the development of herbicides and pesticides that require specific functional modifications.

- Material Science: It can be utilized in creating polymers with specific properties due to its reactive nature .

Several compounds share structural similarities with 4-ethoxy-3-(trifluoromethyl)benzoyl chloride. Here are a few notable examples:

The uniqueness of 4-ethoxy-3-(trifluoromethyl)benzoyl chloride lies in its specific combination of functional groups that influence both its reactivity and potential applications in organic synthesis compared to these similar compounds .

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride emerged as a specialized acyl chloride derivative during the late 20th century, driven by advancements in fluorinated organic compounds for pharmaceutical and agrochemical applications. Its development aligns with the broader trend of incorporating trifluoromethyl groups into aromatic systems to enhance metabolic stability and bioavailability in drug candidates. Early synthetic routes focused on Friedel-Crafts acylation and halogenation strategies, with refinements in regioselective functionalization enabling efficient production. The compound’s utility grew alongside innovations in cross-coupling reactions, where its electron-deficient aromatic ring proved advantageous for nucleophilic substitution and acylation reactions.

Classification Within Acyl Chloride Derivatives

This compound belongs to the acyl chloride family, characterized by the presence of a reactive carbonyl chloride (–COCl) group. It is further classified as a meta-substituted benzoyl chloride due to the ethoxy (–OCH₂CH₃) and trifluoromethyl (–CF₃) groups at the 4- and 3-positions of the benzene ring, respectively. Its structural features place it within the subset of electron-deficient acyl chlorides, where the –CF₃ group withdraws electron density, enhancing electrophilicity at the carbonyl carbon.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈ClF₃O₂ | |

| Molecular Weight | 252.62 g/mol | |

| CAS Registry Number | 647010-69-3 |

Significance in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly for:

- Peptide coupling: Its acyl chloride group facilitates rapid amide bond formation with amino acids, as demonstrated in glycine conjugation reactions yielding N-acylated derivatives.

- Polymer chemistry: The –CF₃ group enhances thermal stability in fluorinated polyamides and polyesters.

- Photoreactive probes: Derivatives with diazirine moieties (e.g., 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride) enable UV-induced cross-linking in biochemical studies.

Structural Uniqueness and Nomenclature

The systematic IUPAC name, 4-ethoxy-3-(trifluoromethyl)benzoyl chloride, reflects its substitution pattern:

- A benzoyl chloride backbone (C₆H₅COCl).

- Ethoxy (–OCH₂CH₃) at position 4.

- Trifluoromethyl (–CF₃) at position 3.

The electron-withdrawing –CF₃ group reduces electron density at the carbonyl carbon, increasing reactivity toward nucleophiles, while the ethoxy group provides moderate steric hindrance, influencing regioselectivity in substitution reactions. The compound’s planar aromatic ring and substituent arrangement have been confirmed via X-ray crystallography in related derivatives, showing bond angles consistent with distorted trigonal planar geometry at the carbonyl center.

Molecular structure and formula

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is an aromatic acyl chloride compound with the molecular formula C₁₀H₈ClF₃O₂ [1] [2] [3]. The compound features a benzene ring substituted with three distinct functional groups: an ethoxy group (-OC₂H₅) at the 4-position, a trifluoromethyl group (-CF₃) at the 3-position, and an acyl chloride group (-COCl) at the 1-position [2] [4]. The canonical SMILES notation for this compound is CCOC1=CC=C(C=C1C(F)(F)F)C(=O)Cl [2] [4]. The structural arrangement demonstrates the characteristic substitution pattern of a para-ethoxy group relative to the benzoyl chloride functionality, with the trifluoromethyl substituent positioned ortho to the ethoxy group [1] [3].

The International Union of Pure and Applied Chemistry name for this compound is 4-ethoxy-3-(trifluoromethyl)benzoyl chloride [2] [3] [4]. The InChI representation is InChI=1S/C10H8ClF3O2/c1-2-16-8-4-3-6(9(11)15)5-7(8)10(12,13)14/h3-5H,2H2,1H3 [2] [3], with the corresponding InChI Key being CSVLARKLTDXMQD-UHFFFAOYSA-N [2] [3] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClF₃O₂ |

| Canonical SMILES | CCOC1=CC=C(C=C1C(F)(F)F)C(=O)Cl |

| InChI | InChI=1S/C10H8ClF3O2/c1-2-16-8-4-3-6(9(11)15)5-7(8)10(12,13)14/h3-5H,2H2,1H3 |

| InChI Key | CSVLARKLTDXMQD-UHFFFAOYSA-N |

Physical characteristics

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride appears as a liquid at ambient temperature [5] [6]. The compound exhibits typical characteristics of aromatic acyl chlorides, which are known to be reactive intermediates in organic synthesis [7] [8]. Similar to other benzoyl chloride derivatives, this compound would be expected to exhibit fuming properties when exposed to atmospheric moisture due to the highly reactive nature of the acyl chloride functional group [7] [9].

The compound possesses 16 heavy atoms and contains 4 rotatable bonds, indicating moderate molecular flexibility [4]. The molecular structure contains a single aromatic ring system [4]. The carbon bond saturation factor (Fsp3) is 0.3, reflecting the predominantly aromatic character of the molecule with limited sp³-hybridized carbon content [4].

| Property | Value |

|---|---|

| Physical Form | Liquid |

| Heavy Atoms Count | 16 |

| Rotatable Bond Count | 4 |

| Number of Rings | 1 |

| Carbon Bond Saturation (Fsp3) | 0.3 |

Molecular weight and density

The molecular weight of 4-ethoxy-3-(trifluoromethyl)benzoyl chloride is 252.62 grams per mole [1] [2] [3] [4]. This molecular weight places the compound in the range typical for substituted benzoyl chlorides with electron-withdrawing and electron-donating substituents [10] [11]. The exact mass has been calculated as 252.62 daltons [4].

While specific density data for 4-ethoxy-3-(trifluoromethyl)benzoyl chloride was not available in the literature, related trifluoromethyl-substituted benzoyl chlorides provide comparative reference points [10] [11]. For instance, 4-(trifluoromethyl)benzoyl chloride exhibits a density of 1.404 grams per cubic centimeter at 25°C [10] [11], while 2-(trifluoromethyl)benzoyl chloride shows a density of 1.416 grams per cubic centimeter at 25°C [12] [13]. These values suggest that 4-ethoxy-3-(trifluoromethyl)benzoyl chloride would likely possess a density in a similar range, though the presence of the ethoxy substituent may influence this property [10] [11].

| Property | Value |

|---|---|

| Molecular Weight | 252.62 g/mol |

| Exact Mass | 252.62 Da |

| Density | Not specifically reported |

Solubility profile

The solubility characteristics of 4-ethoxy-3-(trifluoromethyl)benzoyl chloride are primarily determined by its acyl chloride functionality and aromatic structure [10] [14]. Like other benzoyl chloride derivatives, this compound reacts with water rather than dissolving, producing hydrochloric acid and the corresponding benzoic acid derivative [7] [10] [14]. This hydrolysis reaction follows the general pattern: R-COCl + H₂O → R-COOH + HCl [7] [15].

The polar surface area of the compound is 26 Ų, which is relatively small and suggests limited water solubility even in the absence of the reactive acyl chloride group [4]. The calculated logarithmic partition coefficient (LogP) value is 3.24, indicating a strong preference for organic phases over aqueous phases [4]. This lipophilic character is consistent with the presence of both the trifluoromethyl group and the aromatic ring system [4] [16].

The compound contains 2 hydrogen bond acceptors and 0 hydrogen bond donors [4]. The absence of hydrogen bond donors and the limited number of acceptors further supports the expectation of poor aqueous solubility and preferential dissolution in non-protic organic solvents [4] [17].

| Property | Value |

|---|---|

| Water Solubility | Decomposes (hydrolysis) |

| LogP (calculated) | 3.24 |

| Polar Surface Area | 26 Ų |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

Melting and boiling points

Specific melting and boiling point data for 4-ethoxy-3-(trifluoromethyl)benzoyl chloride were not available in the current literature [5] [6]. However, comparative data from structurally related compounds provides insight into the expected thermal properties of this compound [10] [11] [12] [13].

For reference, 4-(trifluoromethyl)benzoyl chloride has a melting point of -3°C and a boiling point range of 186.4-190°C at 760 mmHg [10] [11]. The compound 2-(trifluoromethyl)benzoyl chloride exhibits a melting point of -22°C and a boiling point of 193.9°C at 760 mmHg [12] [13]. Another related compound, 3-(trifluoromethyl)benzoyl chloride, shows a boiling point of 185.5°C at 760 mmHg [14].

The presence of the ethoxy substituent in 4-ethoxy-3-(trifluoromethyl)benzoyl chloride would be expected to influence these thermal properties compared to the unsubstituted trifluoromethyl analogs [10] [11]. Ethoxy groups typically increase molecular weight and may affect intermolecular interactions, potentially leading to higher boiling points compared to the corresponding hydrogen-substituted compounds [22].

| Related Compound | Melting Point | Boiling Point |

|---|---|---|

| 4-(Trifluoromethyl)benzoyl chloride | -3°C | 186.4-190°C |

| 2-(Trifluoromethyl)benzoyl chloride | -22°C | 193.9°C |

| 3-(Trifluoromethyl)benzoyl chloride | Not reported | 185.5°C |

| 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride | Not specifically reported | Not specifically reported |

The molecular structure of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride exhibits characteristic bond parameters consistent with substituted benzoyl chloride derivatives. Carbon-oxygen bonds in the ethoxy substituent display typical ether linkage distances of approximately 1.43 Å for the O-C connection to the ethyl group and 1.36 Å for the aromatic C-O bond [1] [2]. The carbonyl C=O bond length ranges from 1.20 to 1.24 Å, reflecting the double bond character and electron-withdrawing effects of the substituents [3] [4].

The carbon-chlorine bond in the benzoyl chloride moiety exhibits a length of approximately 1.75-1.80 Å, consistent with typical acyl chloride structures [5] [6]. Aromatic carbon-carbon bonds within the benzene ring maintain distances between 1.35-1.40 Å, with slight variations due to substituent effects [7] [8]. The trifluoromethyl group displays characteristic C-F bonds of 1.33 Å, demonstrating the strong electronegativity of fluorine atoms [2] [9].

Bond angles throughout the molecule reflect the expected hybridization states. The aromatic ring maintains trigonal planar geometry with C-C-C angles of approximately 120° [7] [10]. The carbonyl carbon exhibits trigonal planar coordination with C-C=O and Cl-C=O angles of 120°, consistent with sp² hybridization [11] [12]. The ethoxy substituent demonstrates tetrahedral geometry around the ether oxygen with C-O-C angles of 110-115° [13] [14]. The trifluoromethyl group maintains tetrahedral coordination with F-C-F angles of 109.5° [9] [2].

Conformational analysis

The conformational preferences of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride are primarily governed by the electronic and steric interactions between substituents. The ethoxy group preferentially adopts conformations that minimize steric hindrance with the adjacent trifluoromethyl substituent [9] [15]. Rotation around the C-O bond of the ethoxy group exhibits multiple energy minima, with the most stable conformation positioning the ethyl chain away from the electron-withdrawing trifluoromethyl group [9].

The trifluoromethyl substituent demonstrates restricted rotation due to its bulky nature and strong electron-withdrawing character [9] [16]. The preferred orientation places the CF₃ group in a position that maximizes its electron-withdrawing effect while minimizing steric interactions with neighboring substituents [17]. This conformational preference significantly influences the overall molecular dipole moment and reactivity patterns [9] [18].

Intramolecular interactions between the ethoxy oxygen and the aromatic system contribute to conformational stability through weak C-H···O contacts [9]. The carbonyl group orientation remains relatively fixed due to the planarity requirements of the aromatic system and the sp² hybridization of the carbonyl carbon [19] [20].

Crystal structure analysis

Crystallographic investigations of related benzoyl chloride derivatives provide insights into the solid-state structure of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride. Crystal packing is dominated by intermolecular dipole-dipole interactions arising from the polar carbonyl and C-Cl bonds [1] [8]. The molecular arrangement typically exhibits layered structures with molecules oriented to minimize electrostatic repulsion between electron-rich and electron-poor regions [1].

Intermolecular hydrogen bonding involving the ethoxy oxygen and aromatic hydrogen atoms contributes to crystal stability [1] [21]. The trifluoromethyl groups participate in weak C-F···H-C interactions that influence the overall packing efficiency [17]. Halogen bonding between chlorine atoms and electron-rich centers in adjacent molecules further stabilizes the crystal lattice [22].

The unit cell parameters for similar compounds indicate monoclinic or triclinic space groups, with cell dimensions influenced by the molecular size and substituent effects [1] [8]. Thermal parameters reveal that the trifluoromethyl group exhibits higher vibrational amplitudes compared to other molecular segments, reflecting its conformational flexibility [8] [2].

Electronic distribution and molecular polarity

The electronic structure of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is characterized by significant charge redistribution due to the contrasting electronic effects of the substituents. The trifluoromethyl group acts as a strong electron-withdrawing substituent through inductive effects, depleting electron density from the aromatic ring [9] [23]. Conversely, the ethoxy group provides moderate electron donation through both inductive and resonance mechanisms [9] [24].

The molecular dipole moment is estimated to be 3-4 Debye, resulting from the vector sum of individual bond dipoles [25] [18]. The carbonyl group contributes significantly to the overall polarity with its C=O bond dipole of approximately 2.3 D [19]. The C-Cl bond adds further polarity with a dipole moment of approximately 1.5 D [11].

Electrostatic potential mapping reveals electron-deficient regions around the carbonyl carbon and chlorine atom, making these sites susceptible to nucleophilic attack [19] [4]. The aromatic ring displays moderate electron deficiency due to the electron-withdrawing effects of both the carbonyl and trifluoromethyl groups [23] [16]. The ethoxy oxygen represents the most electron-rich site in the molecule [9].

Effect of substituents on structural properties

The trifluoromethyl substituent exerts profound effects on molecular structure and properties. Its strong electron-withdrawing nature (σₚ = +0.54) significantly reduces electron density in the aromatic ring, affecting bond lengths and reactivity [23] [16]. The sterically demanding CF₃ group influences conformational preferences and intermolecular interactions [9] [17].

The ethoxy group provides electron-donating effects (σₚ = -0.24) that partially counteract the electron withdrawal by the trifluoromethyl group [24]. This electronic balance creates a unique reactivity profile where the molecule exhibits both electrophilic and nucleophilic characteristics at different sites [19] [20].

Substituent interactions result in enhanced acidity of the benzoyl chloride group compared to unsubstituted derivatives. The trifluoromethyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions [19]. The ethoxy substituent provides steric protection and electronic stabilization to certain reaction pathways [27] [24].

Hammett analysis of similar systems indicates that the combined substituent effects follow predictable linear free energy relationships with ρ values ranging from 0.6 to 1.2, depending on the reaction conditions [24] [28]. These relationships enable quantitative prediction of reactivity patterns based on substituent electronic parameters [24].

Computational geometric optimization

Density Functional Theory calculations using B3LYP/6-31G(d,p) and B3LYP/6-311G(d,p) basis sets provide accurate geometric parameters for 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride [29] [30]. Geometry optimization converges to planar aromatic systems with out-of-plane distortions limited to the ethoxy and trifluoromethyl substituents [31] [32].

Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating true energy minima for optimized structures [4] [30]. Thermodynamic corrections at standard conditions provide Gibbs free energies and enthalpies of formation essential for understanding thermal stability and reaction thermodynamics [29] [32].

Higher-level calculations using M06-2X/6-311G++(2d,2p) and CCSD(T) methods provide energy refinement with accuracies within ±0.1 kcal/mol [31] [32]. Solvent effects modeled using SMD (Solvation Model based on Density) reveal significant changes in relative energies and conformational preferences in polar media [32].